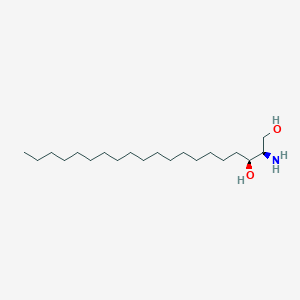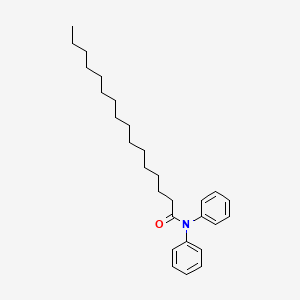
1,3-Eicosanediol,2-amino-,(2R,3S)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is a complex organic compound with the molecular formula C20H43NO2 It is a stereoisomer with specific chiral centers at the 2nd and 3rd carbon atoms, making it a unique molecule in terms of its spatial configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Eicosanediol,2-amino-,(2R,3S)-rel- typically involves multi-step organic reactions. One common method starts with the reduction of a long-chain fatty acid to form the corresponding alcohol. This alcohol is then subjected to amination and subsequent hydroxylation to introduce the amino and hydroxyl groups at the desired positions.
Reduction: The initial fatty acid is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Amination: The alcohol undergoes amination using reagents like ammonia or an amine under catalytic hydrogenation conditions.
Hydroxylation: The final step involves hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the 1st and 3rd positions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are optimized for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form the corresponding amine using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Alkyl halides, ethers
Applications De Recherche Scientifique
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling pathways, particularly in sphingolipid metabolism.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it is involved in the sphingolipid metabolic pathway, where it acts as a precursor to ceramides and other sphingolipids. These molecules play crucial roles in cell membrane structure, signaling, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-2-Aminoicosane-1,3,4-triol
- (2R,3S,4R)-2-Aminoicosane-1,3,4-triol
- (2S,3S,4R)-2-Aminoicosane-1,3,4-triol
Uniqueness
1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its precise configuration allows for specific interactions with enzymes and receptors, making it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C20H43NO2 |
|---|---|
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
(2R,3S)-2-aminoicosane-1,3-diol |
InChI |
InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m1/s1 |
Clé InChI |
UFMHYBVQZSPWSS-UXHICEINSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C(CO)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Bromo-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13133244.png)


![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)

![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)

![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)

